ethyl 5,5-dimethyl-2-{[3-(pyrrolidin-1-yl)propanoyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
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Overview
Description
ETHYL 5,5-DIMETHYL-2-{[3-(1-PYRROLIDINYL)PROPANOYL]AMINO}-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thienopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5,5-DIMETHYL-2-{[3-(1-PYRROLIDINYL)PROPANOYL]AMINO}-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, sulfur, and various amines under controlled conditions such as reflux or catalytic amounts of acids or bases .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5,5-DIMETHYL-2-{[3-(1-PYRROLIDINYL)PROPANOYL]AMINO}-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
ETHYL 5,5-DIMETHYL-2-{[3-(1-PYRROLIDINYL)PROPANOYL]AMINO}-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ETHYL 5,5-DIMETHYL-2-{[3-(1-PYRROLIDINYL)PROPANOYL]AMINO}-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
ETHYL 5,5-DIMETHYL-2-{[3-(1-PYRROLIDINYL)PROPANOYL]AMINO}-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE: shares similarities with other thienopyran derivatives and pyrrolidinyl-containing compounds.
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H28N2O4S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-2-(3-pyrrolidin-1-ylpropanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C19H28N2O4S/c1-4-24-18(23)16-13-11-19(2,3)25-12-14(13)26-17(16)20-15(22)7-10-21-8-5-6-9-21/h4-12H2,1-3H3,(H,20,22) |
InChI Key |
BRXSFNWKMXHOTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)CCN3CCCC3 |
Origin of Product |
United States |
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